![molecular formula C19H26ClNO2 B14498543 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride CAS No. 64730-77-4](/img/structure/B14498543.png)
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is an organic compound that belongs to the class of ethanolamines. This compound is characterized by the presence of a phenyl group, a phenoxy group, and an ethanolamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride typically involves a multi-step process:
Formation of the phenylphenoxy intermediate: This step involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenylphenoxy compound.
Alkylation: The phenylphenoxy intermediate is then reacted with a butyl halide in the presence of a strong base to form the butylated phenylphenoxy compound.
Amination: The butylated phenylphenoxy compound is then reacted with methylamine to introduce the amino group.
Hydrochloride formation: Finally, the amino compound is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanolamine moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the phenyl or phenoxy groups, leading to the formation of reduced aromatic compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced aromatic compounds.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving cell signaling and receptor binding due to its ability to interact with specific biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrobromide
- 2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydroiodide
Uniqueness
2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
属性
CAS 编号 |
64730-77-4 |
|---|---|
分子式 |
C19H26ClNO2 |
分子量 |
335.9 g/mol |
IUPAC 名称 |
2-[methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-20(14-15-21)13-7-8-16-22-19-12-6-5-11-18(19)17-9-3-2-4-10-17;/h2-6,9-12,21H,7-8,13-16H2,1H3;1H |
InChI 键 |
GAYBZLXXFYUSSO-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCCOC1=CC=CC=C1C2=CC=CC=C2)CCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
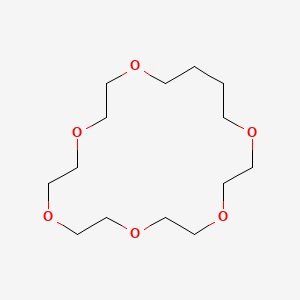

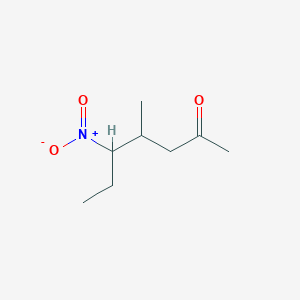
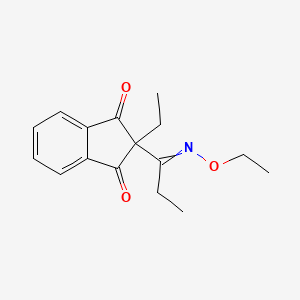
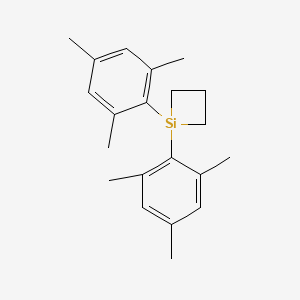
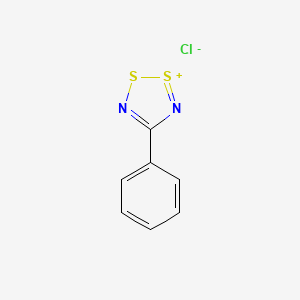
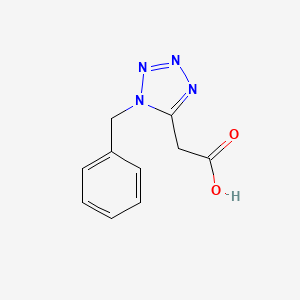
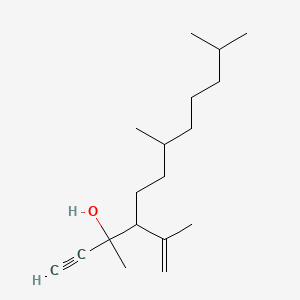
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)


![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
